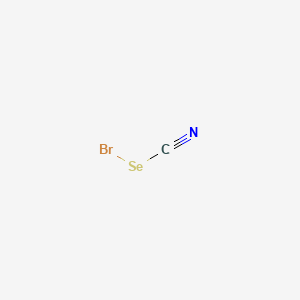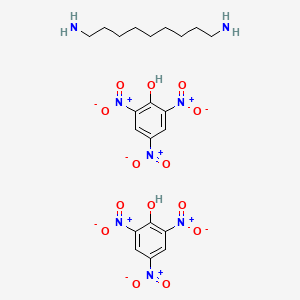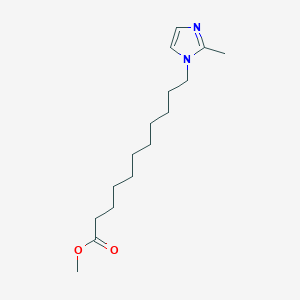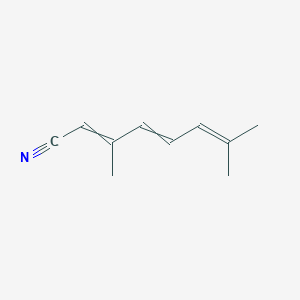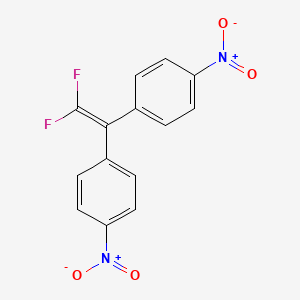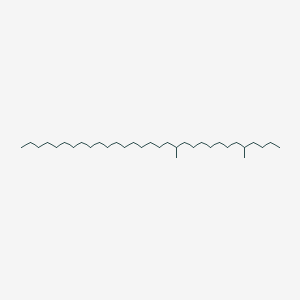
5,13-Dimethylhentriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,13-Dimethylhentriacontane typically involves the alkylation of hentriacontane with methyl groups. This can be achieved through various organic synthesis techniques, including:
Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the alkylation of hentriacontane with methyl chloride (CH₃Cl) under controlled conditions.
Grignard Reaction: Another approach involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with a suitable precursor of hentriacontane.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5,13-Dimethylhentriacontane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
5,13-Dimethylhentriacontane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,13-Dimethylhentriacontane involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes due to its hydrophobic nature, affecting membrane fluidity and permeability . In chemical reactions, its reactivity is influenced by the presence of the methyl groups, which can affect the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Hentriacontane: A straight-chain alkane with the formula C₃₁H₆₄.
3,11-Dimethylhentriacontane: Another branched alkane with methyl groups at the 3rd and 11th positions.
5,15-Dimethylhentriacontane: A similar compound with methyl groups at the 5th and 15th positions.
Uniqueness
5,13-Dimethylhentriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This unique structure can affect its reactivity, making it a valuable compound for studying the effects of branching in alkanes .
Properties
CAS No. |
81469-17-2 |
|---|---|
Molecular Formula |
C33H68 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
5,13-dimethylhentriacontane |
InChI |
InChI=1S/C33H68/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-25-30-33(4)31-27-24-21-23-26-29-32(3)28-8-6-2/h32-33H,5-31H2,1-4H3 |
InChI Key |
OTFOVDRHOHVWFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


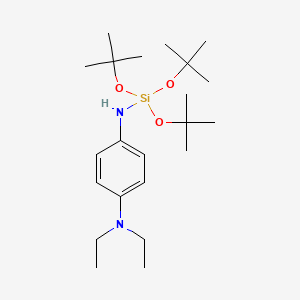
![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)


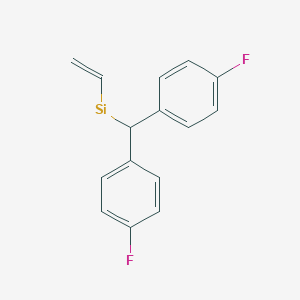
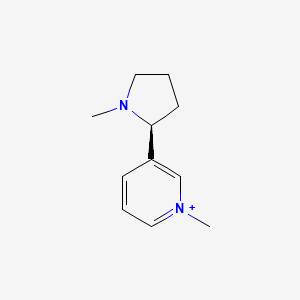
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)-](/img/structure/B14419730.png)
